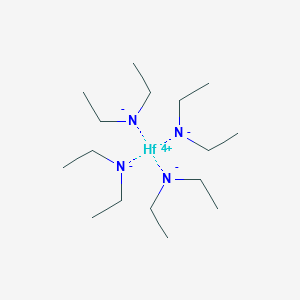![molecular formula C11H11N3O B025870 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 110911-77-8](/img/structure/B25870.png)
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have several interesting properties that make it suitable for use in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is not fully understood. However, it is believed that this compound acts as a potent inhibitor of certain enzymes that are involved in various biochemical pathways.
Efectos Bioquímicos Y Fisiológicos
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile has been found to have several interesting biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. Additionally, this compound has been found to have potential applications in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in lab experiments include its potent inhibitory properties, its wide range of applications, and its potential for use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its toxicity and the potential for adverse side effects.
Direcciones Futuras
There are several future directions for the study of 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. These include the further investigation of its mechanism of action, the development of new synthetic methods for this compound, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile involves the reaction of 2-ethoxy-3-formylpyrazolo[1,5-a]pyridine with methylamine and potassium cyanide. The reaction is carried out in the presence of a suitable solvent and catalysts.
Aplicaciones Científicas De Investigación
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Propiedades
Número CAS |
110911-77-8 |
|---|---|
Nombre del producto |
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile |
Fórmula molecular |
C11H11N3O |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11N3O/c1-3-15-11-9(7-12)10-6-4-5-8(2)14(10)13-11/h4-6H,3H2,1-2H3 |
Clave InChI |
LYLCFDRELOUBFR-UHFFFAOYSA-N |
SMILES |
CCOC1=NN2C(=CC=CC2=C1C#N)C |
SMILES canónico |
CCOC1=NN2C(=CC=CC2=C1C#N)C |
Sinónimos |
Pyrazolo[1,5-a]pyridine-3-carbonitrile, 2-ethoxy-7-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















